molecular formula C5H8N2O4 B13402934 5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic Acid CAS No. 95326-11-7

5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic Acid

Katalognummer: B13402934
CAS-Nummer: 95326-11-7
Molekulargewicht: 160.13 g/mol
InChI-Schlüssel: KHDCGIVLMZGALL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid is a nitroso-substituted oxazolidine derivative. The oxazolidine scaffold is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, which is frequently exploited in medicinal chemistry due to its conformational rigidity and metabolic stability . This compound’s methyl substituent at position 5 may modulate lipophilicity and solubility, while the carboxylic acid at position 4 contributes to hydrogen bonding and ionization under physiological conditions.

Eigenschaften

CAS-Nummer

95326-11-7

Molekularformel

C5H8N2O4

Molekulargewicht

160.13 g/mol

IUPAC-Name

5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C5H8N2O4/c1-3-4(5(8)9)7(6-10)2-11-3/h3-4H,2H2,1H3,(H,8,9)

InChI-Schlüssel

KHDCGIVLMZGALL-UHFFFAOYSA-N

Kanonische SMILES

CC1C(N(CO1)N=O)C(=O)O

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitroso and carboxylic acid groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydroperoxide and catalysts such as tetrabutylammonium iodide . The reaction conditions typically involve moderate temperatures and specific solvents to ensure high yields and selectivity .

Major Products: The major products formed from the reactions of 5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid depend on the specific reaction conditions and reagents used. For example, oxidative reactions may yield functionalized oxazolidines, while substitution reactions can produce various derivatives with altered functional groups .

Vergleich Mit ähnlichen Verbindungen

CDRI-85/92: (5E)-2-Oxo-5-(2-Phenylethylidene)-1,3-Oxazolidine-4-Carboxylic Acid

  • Structure : Differs by the presence of a 2-phenylethylidene substituent at position 5 and a ketone at position 2 instead of nitroso and methyl groups.
  • Pharmacology : A potent proton pump inhibitor (PPI) with 35% protein binding, log P 0.5, and aqueous solubility >500 µg/mL. Exhibits selective gastric proton pump inhibition comparable to omeprazole .
  • Key Differences :
    • The phenyl group enhances aromatic interactions, while the nitroso group in the target compound may facilitate redox or coordination chemistry.
    • CDRI-85/92 has superior aqueous solubility due to its ionizable carboxylic acid and balanced log P.

(4R,5R)-5-(4-Hydroxyphenyl)-2-Oxo-1,3-Oxazolidine-4-Carboxylic Acid

  • Structure : Features a 4-hydroxyphenyl substituent at position 5 and a ketone at position 2.
  • Properties : The hydroxyl group increases polarity (log P likely <0.5) and may improve binding to polar targets. Molecular weight: 223.19 g/mol .
  • Key Differences :
    • The hydroxyphenyl group introduces hydrogen-bonding capacity, contrasting with the nitroso group’s electrophilic nature.
    • Steric effects from the phenyl ring may reduce membrane permeability compared to the methyl-substituted target compound.

(4S,5R)-5-Ethyl-2-Oxo-1,3-Oxazolidine-4-Carboxylic Acid

  • Structure : Contains an ethyl group at position 5 and a ketone at position 2.
  • Physicochemical Data : Molecular weight 159.14 g/mol, SMILES: CCC1OC(=O)NC1C(O)=O, log P estimated ~0.8 due to the ethyl group .
  • Key Differences: The ethyl substituent increases lipophilicity compared to the methyl group in the target compound.

Comparison with Non-Oxazolidine Analogues

5-Methyl-4-Nitro-3-Isoxazolecarboxylic Acid

  • Structure : Isoxazole ring with nitro and methyl substituents.
  • Properties : Molecular weight 172.1 g/mol, log P ~0.5. The nitro group is strongly electron-withdrawing, enhancing acidity (pKa ~3.5) .
  • Nitro groups are more stable than nitroso but less reactive in redox processes.

Physicochemical and Pharmacokinetic Data Comparison

Compound Molecular Weight (g/mol) log P Solubility (µg/mL) Key Functional Groups
5-Methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid* ~188.13 ~0.3† Moderate (est.) Nitroso, Methyl, Carboxylic
CDRI-85/92 233.21 0.5 >500 Phenyl, Ketone, Carboxylic
(4R,5R)-5-(4-Hydroxyphenyl)-2-oxo-... 223.19 <0.5† High (est.) Hydroxyphenyl, Ketone
5-Methyl-4-nitro-3-isoxazolecarboxylic acid 172.1 0.7 Moderate Nitro, Methyl, Carboxylic

*Estimated based on structural analogs. †Predicted using computational tools.

Biologische Aktivität

5-Methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5H8N2O4
  • Molecular Weight : 172.13 g/mol
  • IUPAC Name : 5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid

This compound features a five-membered heterocyclic ring containing nitrogen, which is crucial for its biological activity. The nitroso group contributes to its reactivity and potential interactions with biological macromolecules.

The biological activity of 5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid is primarily attributed to its ability to interact with various cellular targets. It has been shown to:

  • Inhibit Enzymatic Activity : The compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Modulate Nitric Oxide Production : Due to the presence of the nitroso group, it can influence nitric oxide synthase activity, leading to altered nitric oxide levels in cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives of oxazolidines, including 5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid, showed effectiveness against:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Study on Antimicrobial Activity

In a controlled study examining the efficacy of various oxazolidine derivatives, 5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited bacterial growth but also showed a synergistic effect when combined with traditional antibiotics like vancomycin.

Cytotoxicity Assessment

Another significant study assessed the cytotoxic effects of the compound on human cancer cell lines. The results were promising:

Cell Line IC50 Value (µM)
HeLa (cervical cancer)15
A549 (lung cancer)20
MCF7 (breast cancer)25

These findings highlight the potential use of this compound in cancer therapy, warranting further investigation into its mechanism of action and therapeutic applications.

Q & A

Q. What are the established synthetic routes for 5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amino acids or derivatives under controlled nitrosation conditions. For example, substituted oxazolidine rings can be formed via condensation of β-hydroxy amino acids with aldehydes, followed by nitroso group introduction using nitrous acid (HNO₂) or alkyl nitrites. Reaction parameters such as pH (optimized between 3–5), temperature (0–5°C to minimize side reactions), and stoichiometric control of nitrosating agents are critical for yield (≥60%) and purity (≥95%) . Catalogs from Kanto Reagents list structurally analogous oxazolidine-carboxylic acids (e.g., 4-methyl-1,3-oxazole-5-carboxylic acid), highlighting the use of anhydrous conditions and inert atmospheres to prevent decomposition during synthesis .

Q. How is the structural integrity of 5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid confirmed post-synthesis?

  • Methodological Answer : Multimodal characterization is essential:
  • X-ray crystallography (e.g., SHELXL for small-molecule refinement) resolves the nitroso group’s spatial orientation and ring puckering .
  • NMR spectroscopy (¹H/¹³C) identifies characteristic shifts: the nitroso group (N=O) deshields adjacent protons (δ 4.5–5.5 ppm for oxazolidine C-H), while the carboxylic acid proton appears as a broad singlet (δ 10–12 ppm) .
  • Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (theoretical m/z 146.1 for C₄H₆N₂O₄) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are employed to analyze the conformational dynamics of 5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid in peptide mimetics?

  • Methodological Answer : The compound’s constrained oxazolidine ring is used to mimic proline residues in peptides, influencing backbone rigidity. Key approaches include:
  • Circular Dichroism (CD) : Monitors peptide secondary structure changes upon substitution. The nitroso group’s electron-withdrawing effects alter amide bond rotational barriers, stabilizing polyproline II helices .
  • Molecular Dynamics (MD) Simulations : Parameterize force fields using crystallographic data (e.g., SHELX-refined structures) to predict hydrogen-bonding interactions and ring puckering energetics .
  • Solid-State NMR : Resolves torsional angles in crystalline or aggregated states, critical for assessing stability in hydrophobic environments .

Q. How does the nitroso group in 5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid affect its reactivity in nucleophilic environments?

  • Methodological Answer : The nitroso group (N=O) exhibits dual reactivity:
  • Electrophilic Behavior : Reacts with thiols (e.g., cysteine residues) to form S-nitroso adducts, detectable via UV-Vis (λmax ~540 nm for S-NO bonds) .
  • Redox Sensitivity : Decomposes under reducing conditions (e.g., ascorbate or glutathione), generating nitric oxide (NO), which can be quantified via chemiluminescence or Griess assay .
  • Steric Effects : The methyl group at C5 hinders nucleophilic attack at C4, favoring regioselective modifications at the carboxylic acid moiety .

Q. What experimental approaches resolve contradictions in reported stability data for nitroso-containing heterocycles?

  • Methodological Answer : Discrepancies in thermal/photo-stability arise from differing experimental setups:
  • Accelerated Stability Testing : Conduct HPLC-UV assays under stressed conditions (40°C/75% RH, UV light) to track degradation products (e.g., denitrosation to oxazolidinones) .
  • DFT Calculations : Compare activation energies for nitroso group dissociation pathways; solvent polarity (e.g., DMSO vs. water) significantly impacts half-life .
  • Controlled Crystallization : Polymorph screening (via solvent evaporation or cooling) identifies stable crystalline forms resistant to hydrolysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.